(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAHBZXPTFMZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs. This suggests that the compound may interact with its targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of its core structure.
Biochemical Pathways
For instance, it may inhibit enzymes involved in cancer progression, or it may interact with receptors involved in inflammation and pain perception.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies typically involve the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the bioavailability of a drug.
Biological Activity
The compound (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.43 g/mol. The structure includes a triazolo-pyrimidine moiety fused with a piperazine ring and a tetrahydrofuran group, contributing to its unique biological profile.
Research indicates that this compound interacts with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist or modulator at certain neurotransmitter receptors, influencing neurological functions.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that it significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Strains Tested : It was effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
-
Antimicrobial Efficacy Analysis :
- Research conducted at a pharmaceutical laboratory demonstrated that the compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential application in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
